N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
The compound N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide features a unique hybrid structure combining heterocyclic moieties (furan and thiophene), a hydroxyl group, and a 4-phenyloxane carboxamide backbone. While direct synthesis data for this compound are absent in the provided evidence, analogous synthesis routes involve:
- Nucleophilic addition of heterocyclic amines to isothiocyanates or activated carbonyl groups .
- S-alkylation of thiol-containing intermediates with α-halogenated ketones in basic media .
- Characterization via IR, NMR, and mass spectrometry, with key spectral markers including C=O (1663–1682 cm⁻¹), C=S (1243–1258 cm⁻¹), and NH/OH stretches (3150–3414 cm⁻¹) .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-20(21(10-13-26-14-11-21)17-6-2-1-3-7-17)23-16-22(25,18-8-4-12-27-18)19-9-5-15-28-19/h1-9,12,15,25H,10-11,13-14,16H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDQTCVEKRIAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with an oxane derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the oxane moiety can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogs
Key Observations:
Heterocyclic Diversity : The target compound integrates furan and thiophene , unlike nitrothiophene derivatives () or opioid analogs (). This may enhance π-π stacking interactions in drug-receptor binding .
Functional Group Impact: The hydroxyl group in the target compound could improve solubility compared to nonpolar analogs like thiophene fentanyl. However, nitro groups in compounds confer antibacterial activity, absent in the target structure .
Physicochemical and Spectral Comparisons
- IR Spectroscopy : The absence of C=O in triazole derivatives () contrasts with the target compound’s retained carboxamide carbonyl, critical for hydrogen bonding .
- NMR Trends : Aromatic protons in thiophene/furan rings (δ 6.5–8.5 ppm) and carboxamide NH (δ 8.0–10.0 ppm) are expected but require experimental validation .
Biological Activity
N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework characterized by the presence of furan and thiophene rings, which contribute to its biological activity. The sulfonamide group is also significant, as it is known for its interactions with various biological targets.
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4069
IUPAC Name: this compound
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with target proteins, while the furan and thiophene rings may participate in π-π interactions or hydrophobic interactions, enhancing binding affinity to enzymes or receptors.
- Antimicrobial Activity: Compounds with similar structures have shown antibacterial properties, suggesting that this compound may exhibit similar activity against specific bacterial strains.
- Antiviral Potential: Given the structural similarities to other antiviral compounds, there is potential for activity against viral targets, particularly in the context of emerging viral pathogens.
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacteria and fungi, showing varying degrees of effectiveness.
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Furan-Thiophene Derivative A | E. coli | 10 | |
| Furan-Thiophene Derivative B | S. aureus | 5 | |
| Furan-Thiophene Derivative C | C. albicans | 15 |
Antiviral Activity
The compound's potential as an antiviral agent has been explored in research targeting SARS-CoV-2. Similar compounds have demonstrated inhibitory effects on viral proteases.
| Compound | Target Virus | IC50 (μM) | Reference |
|---|---|---|---|
| Compound D | SARS-CoV-2 M pro | 1.55 | |
| Compound E | SARS-CoV-2 M pro | 10.76 |
Case Studies
- Study on Antimicrobial Efficacy: A study evaluated the antimicrobial efficacy of various furan-thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly, with some derivatives achieving MIC values as low as 5 μg/mL.
- Inhibition of Viral Proteases: Research focused on the inhibition of SARS-CoV-2 main protease (M pro) using structurally similar compounds revealed promising results. The most effective derivatives showed IC50 values below 5 μM, indicating strong potential for further development as antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
